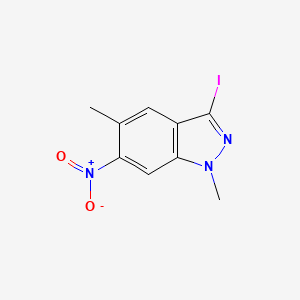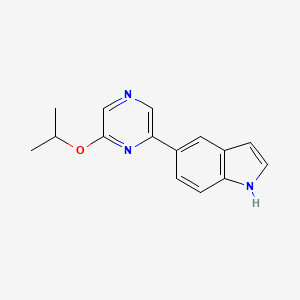
5-(6-propan-2-yloxypyrazin-2-yl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(6-propan-2-yloxypyrazin-2-yl)-1H-indole is a heterocyclic compound that features both an indole and a pyrazine ring. The presence of these two rings in its structure makes it an interesting compound for various chemical and biological studies. The indole ring is a common structural motif in many natural products and pharmaceuticals, while the pyrazine ring is known for its electron-deficient nature, which can influence the reactivity of the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-propan-2-yloxypyrazin-2-yl)-1H-indole typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of appropriate diamines with diketones or through cyclization reactions involving nitriles and amines.
Introduction of the Isopropoxy Group: The isopropoxy group can be introduced via nucleophilic substitution reactions, where an appropriate leaving group on the pyrazine ring is replaced by the isopropoxy group.
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions.
Coupling of the Indole and Pyrazine Rings: The final step involves coupling the indole and pyrazine rings, which can be achieved through various cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized products.
Reduction: Reduction reactions can occur at the pyrazine ring, potentially leading to the formation of dihydropyrazine derivatives.
Substitution: Both the indole and pyrazine rings can undergo substitution reactions. For example, electrophilic substitution can occur at the indole ring, while nucleophilic substitution can occur at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Electrophilic substitution can be facilitated by Lewis acids such as aluminum chloride, while nucleophilic substitution can be facilitated by bases such as sodium hydride.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Dihydropyrazine derivatives.
Substitution: Various substituted indole and pyrazine derivatives, depending on the reagents used.
Applications De Recherche Scientifique
5-(6-propan-2-yloxypyrazin-2-yl)-1H-indole has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It may serve as a lead compound for the development of new pharmaceuticals.
Industry: The compound can be used in the development of new materials or as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 5-(6-propan-2-yloxypyrazin-2-yl)-1H-indole would depend on its specific biological target. Generally, the compound could interact with various enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The indole ring is known to interact with various biological targets, while the pyrazine ring can influence the compound’s electronic properties and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(6-methoxy-pyrazin-2-yl)-1H-indole: Similar structure but with a methoxy group instead of an isopropoxy group.
5-(6-ethoxy-pyrazin-2-yl)-1H-indole: Similar structure but with an ethoxy group instead of an isopropoxy group.
5-(6-propoxy-pyrazin-2-yl)-1H-indole: Similar structure but with a propoxy group instead of an isopropoxy group.
Uniqueness
The uniqueness of 5-(6-propan-2-yloxypyrazin-2-yl)-1H-indole lies in the specific combination of the indole and pyrazine rings, along with the isopropoxy group
Propriétés
Formule moléculaire |
C15H15N3O |
|---|---|
Poids moléculaire |
253.30 g/mol |
Nom IUPAC |
5-(6-propan-2-yloxypyrazin-2-yl)-1H-indole |
InChI |
InChI=1S/C15H15N3O/c1-10(2)19-15-9-16-8-14(18-15)11-3-4-13-12(7-11)5-6-17-13/h3-10,17H,1-2H3 |
Clé InChI |
WDPNZSVOCJSMIX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=NC(=CN=C1)C2=CC3=C(C=C2)NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Iodo-2-(isoquinolin-5-yl)furo[2,3-c]pyridin-7-amine](/img/structure/B8580793.png)
![3-(6-Bromopyridin-2-yl)-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B8580796.png)

![5,7-dichloro-1-methyl-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B8580815.png)
![2,3-Dibromo-N-[(4-ethoxyphenyl)carbamoyl]propanamide](/img/structure/B8580823.png)
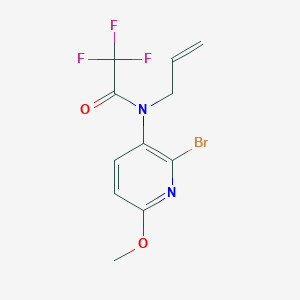
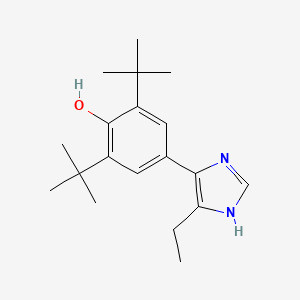
![[2-(Dioctadecylamino)-2-oxoethoxy]acetic acid](/img/structure/B8580837.png)
![6,7-dimethoxy-4-(1-piperazinyl)-9H-Pyrimido[4,5-b]indole](/img/structure/B8580842.png)
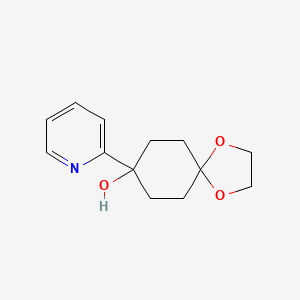
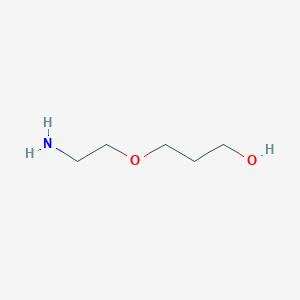
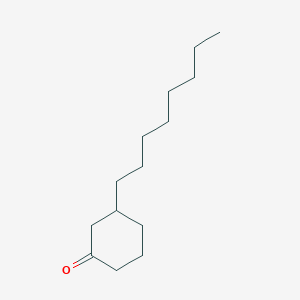
![2-Methyl-5-hydroxymethylimidazo[1,2-a]pyridine](/img/structure/B8580882.png)
